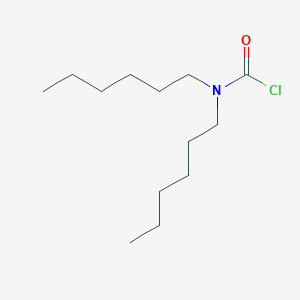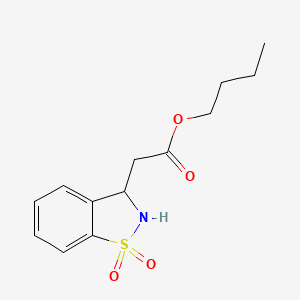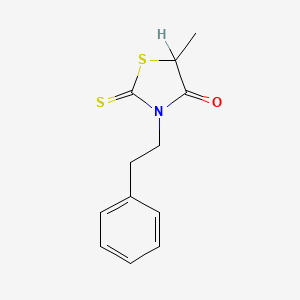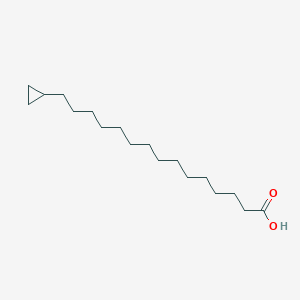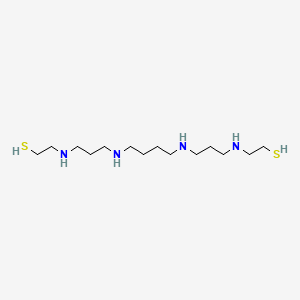
3,7,12,16-Tetraazaoctadecane-1,18-dithiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7,12,16-Tetraazaoctadecane-1,18-dithiol is an organic compound with the molecular formula C14H34N4S2. It contains 54 atoms, including 34 hydrogen atoms, 14 carbon atoms, 4 nitrogen atoms, and 2 sulfur atoms . The compound features 19 non-hydrogen bonds, 17 rotatable bonds, 4 secondary amine groups, and 2 thiol groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 3,7,12,16-Tetraazaoctadecane-1,18-dithiol would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,7,12,16-Tetraazaoctadecane-1,18-dithiol can undergo various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form simpler amine and thiol derivatives.
Substitution: The amine and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of simpler amine and thiol derivatives.
Substitution: Formation of substituted amine and thiol compounds.
Scientific Research Applications
3,7,12,16-Tetraazaoctadecane-1,18-dithiol has various applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological systems due to its ability to form stable complexes with metal ions.
Medicine: Investigated for its potential therapeutic properties, including its ability to chelate metal ions and its use in drug delivery systems.
Industry: Used in the development of materials with specific properties, such as corrosion inhibitors and catalysts.
Mechanism of Action
The mechanism of action of 3,7,12,16-Tetraazaoctadecane-1,18-dithiol involves its ability to interact with metal ions and other molecules through its amine and thiol groups. These interactions can lead to the formation of stable complexes, which can influence various molecular targets and pathways. The compound’s ability to chelate metal ions makes it useful in applications such as metal ion sequestration and catalysis.
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: Contains two amine groups and is used as a chelating agent.
Cysteamine: Contains a thiol group and is used in medical applications.
Diethylenetriamine: Contains three amine groups and is used in coordination chemistry.
Uniqueness
3,7,12,16-Tetraazaoctadecane-1,18-dithiol is unique due to its combination of multiple amine and thiol groups, which allows it to form stable complexes with metal ions and participate in a variety of chemical reactions. This makes it a versatile compound with applications in multiple fields, including chemistry, biology, medicine, and industry.
Properties
CAS No. |
23601-19-6 |
|---|---|
Molecular Formula |
C14H34N4S2 |
Molecular Weight |
322.6 g/mol |
IUPAC Name |
2-[3-[4-[3-(2-sulfanylethylamino)propylamino]butylamino]propylamino]ethanethiol |
InChI |
InChI=1S/C14H34N4S2/c19-13-11-17-9-3-7-15-5-1-2-6-16-8-4-10-18-12-14-20/h15-20H,1-14H2 |
InChI Key |
QKGFZEKKWLUNNY-UHFFFAOYSA-N |
Canonical SMILES |
C(CCNCCCNCCS)CNCCCNCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


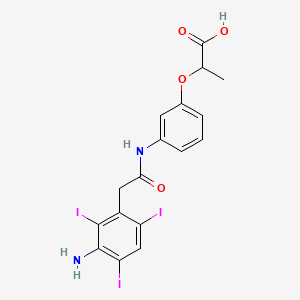
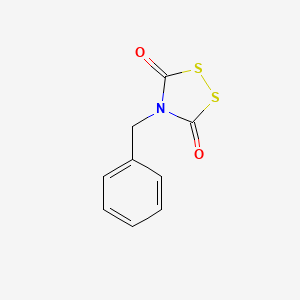

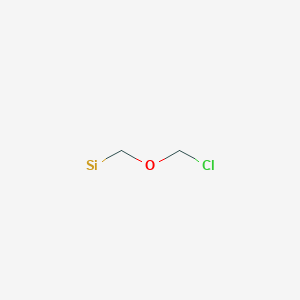
![3-Phenyl-4,8b-dihydro-3ah-indeno[2,1-d][1,2]oxazole](/img/structure/B14699581.png)


